molecular formula C10H9ClF2O B2566905 4-Chloro-1-(2,4-difluorophenyl)butan-1-one CAS No. 50528-16-0

4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Cat. No.: B2566905
CAS No.: 50528-16-0
M. Wt: 218.63
InChI Key: LBXIEKILXABVHC-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,4-difluorophenyl)butan-1-one is an organic compound with the molecular formula C10H9ClF2O It is a member of the butanone family, characterized by the presence of a ketone group (C=O) and a chloro-substituted butyl chain attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one typically involves the reaction of 2,4-difluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the acyl group (from 4-chlorobutyryl chloride) is introduced to the aromatic ring of 2,4-difluorobenzene.

Reaction Scheme:

2,4-Difluorobenzene+4-Chlorobutyryl chlorideAlCl3This compound\text{2,4-Difluorobenzene} + \text{4-Chlorobutyryl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,4-Difluorobenzene+4-Chlorobutyryl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,4-difluorophenyl)butan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic substitution: Produces substituted derivatives with various functional groups.

    Reduction: Yields secondary alcohols.

    Oxidation: Forms carboxylic acids or other oxidized products.

Scientific Research Applications

4-Chloro-1-(2,4-difluorophenyl)butan-1-one has several scientific research applications:

    Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

    Agrochemicals: Serves as a building block for the synthesis of herbicides, insecticides, and fungicides.

    Materials Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,4-difluorophenyl)butan-1-one depends on its specific application. In pharmaceuticals, it may act as a precursor to compounds that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2,5-difluorophenyl)butan-1-one
  • 4-Chloro-1-(4-fluorophenyl)butan-1-one
  • 4-Chloro-1-(4-methoxyphenyl)butan-1-one

Uniqueness

4-Chloro-1-(2,4-difluorophenyl)butan-1-one is unique due to the specific positioning of the chloro and difluoro groups on the phenyl ring, which can influence its reactivity and the properties of the final products synthesized from it. This compound’s distinct structure allows for the creation of derivatives with tailored properties for specific applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-chloro-1-(2,4-difluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXIEKILXABVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

255 g (1.81 mols) of 4-chlorobutyryl chloride are added dropwise to a mixture of 200 g (1.75 mols) of 1,3-difluorobenzene and 256 g (1.92 mols) of anhydrous aluminum chloride at room temperature, while stirring. The mixture is stirred at 30° C. for 4 hours and then poured onto 1,200 g of ice. 1,200 ml of methylene chloride are added, the organic phase is separated off, the aqueous phase is extracted with methylene chloride and the combined organic phases are washed with water, dried over sodium sulphate and concentrated by stripping off the solvent under reduced pressure. The residue which remains is distilled. 326 g (85% of theory) of 2,4-difluorophenyl 3-chloropropyl ketone are obtained in this manner.
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